Ortho-Substituted Biphenyl Conformational Rigidity
The target compound's biphenyl scaffold, specifically with the ethanamine group at the ortho position, introduces a defined dihedral angle between the two phenyl rings due to steric hindrance. This contrasts sharply with simpler phenethylamines like 2-(4-chlorophenyl)ethanamine (CAS 156-41-2), which lack the second aromatic ring and consequently possess a more flexible, less defined three-dimensional structure [1]. This conformational constraint is a critical differentiator when the target binding site demands a specific spatial orientation. Quantitative biaryl dihedral angle data for this specific compound are not available in the public literature; the differentiation is based on established principles of biphenyl conformational analysis [2].
| Evidence Dimension | Molecular flexibility and three-dimensional shape |
|---|---|
| Target Compound Data | Biphenyl core with ortho-ethanamine substitution; conformationally restricted |
| Comparator Or Baseline | 2-(4-Chlorophenyl)ethanamine (CAS 156-41-2) |
| Quantified Difference | Not available. Difference is qualitative based on structural class. |
| Conditions | Structural comparison based on molecular connectivity; no experimental assay. |
Why This Matters
This informs selection when a constrained, biphenyl-based topology is a known requirement for a target interaction, distinguishing it from simpler, more flexible amines.
- [1] PubChem. (2025). Compound Summary for CID 67430: 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. View Source
- [2] Bringmann, G., Price Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., Breuning, M. (2005). Atroposelective synthesis of axially chiral biaryl compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. View Source
